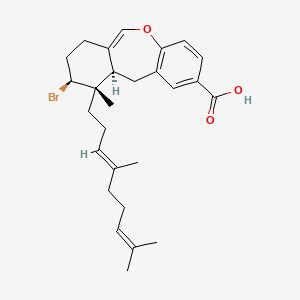

Callophycoic acid B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Callophycoic acid B is a dibenzooxepine diterpenoid that is hexahydrodibenzo[b,e]oxepine with an isolated double bond between positions 6 and 6a and is substituted by a bromo, a carboxy, a 3E-4,8-dimethylnona-3,7-dien-1-yl and a methyl group at positions 9, 2, 10 and 10 respectively (the 9S,10S,10aR stereoisomer). An isomer of callophycoic acid A, it is isolated from the Fijian red alga Callophycus serratus and exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent and an antimalarial. It is a member of benzoic acids, a cyclic ether, a dibenzooxepine, a diterpenoid and an organobromine compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Antifungal Activity

Research has demonstrated that callophycoic acids, including callophycoic acid B, exhibit significant antifungal activity. Studies indicate that extracts containing these compounds effectively inhibit the growth of marine fungal pathogens such as Lindra thalassiae, which poses a threat to marine ecosystems and aquaculture . In laboratory settings, fractions containing callophycoic acids showed over 95% inhibition of fungal growth at natural concentrations . This suggests their potential use as natural antifungal agents in both ecological management and agricultural practices.

Antibacterial Activity

In addition to antifungal properties, this compound has been evaluated for antibacterial effects. Although less potent than some other compounds isolated from C. serratus, it has shown activity against various bacterial strains, indicating its potential role in developing antimicrobial agents .

Therapeutic Applications

Cancer Research

Callophycoic acids have been investigated for their anticancer properties. Preliminary studies suggest that these compounds may possess cytotoxic effects against certain cancer cell lines, making them candidates for further exploration in cancer therapeutics . The unique structural features of this compound may contribute to its bioactivity, warranting more detailed studies on its mechanisms of action.

Antimalarial Activity

Research has also highlighted the antimalarial potential of callophycoic acids. Compounds derived from C. serratus have shown promise in inhibiting the growth of malaria parasites, suggesting a possible avenue for developing new antimalarial drugs .

Cosmetic Applications

The cosmetic industry is increasingly interested in natural compounds with beneficial properties. This compound's antimicrobial and antioxidant activities make it a valuable ingredient in cosmetic formulations aimed at skin health. Its ability to inhibit microbial growth can enhance the preservation of cosmetic products while providing skin benefits.

Table: Summary of Applications of this compound

Case Studies

Case Study 1: Ecological Defense Mechanism

A study utilized desorption electrospray ionization mass spectrometry to examine how callophycoic acids function as chemical defenses in marine environments. The findings revealed that these compounds are localized on algal surfaces, effectively deterring fungal pathogens through surface-mediated interactions . This research underscores the ecological significance of callophycoic acids in marine ecosystems.

Case Study 2: Cosmetic Formulation Development

In a recent formulation study, researchers incorporated this compound into skincare products aimed at enhancing antimicrobial efficacy while maintaining product stability. The results indicated that products containing this compound exhibited lower microbial counts compared to controls, suggesting its potential as a natural preservative in cosmetics .

Eigenschaften

Molekularformel |

C27H35BrO3 |

|---|---|

Molekulargewicht |

487.5 g/mol |

IUPAC-Name |

(9S,10S,10aR)-9-bromo-10-[(3E)-4,8-dimethylnona-3,7-dienyl]-10-methyl-8,9,10a,11-tetrahydro-7H-benzo[c][1]benzoxepine-2-carboxylic acid |

InChI |

InChI=1S/C27H35BrO3/c1-18(2)7-5-8-19(3)9-6-14-27(4)23-16-22-15-20(26(29)30)10-12-24(22)31-17-21(23)11-13-25(27)28/h7,9-10,12,15,17,23,25H,5-6,8,11,13-14,16H2,1-4H3,(H,29,30)/b19-9+/t23-,25+,27+/m1/s1 |

InChI-Schlüssel |

QVXPDENFBGGWAY-FXSXARLRSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CC[C@@]1([C@H](CCC2=COC3=C(C[C@H]21)C=C(C=C3)C(=O)O)Br)C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC1(C(CCC2=COC3=C(CC21)C=C(C=C3)C(=O)O)Br)C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.